2-azido-N-(4-ethoxyphenyl)acetamide
CAS No.:
Cat. No.: VC16782358
Molecular Formula: C10H12N4O2
Molecular Weight: 220.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12N4O2 |
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Molecular Weight | 220.23 g/mol |
IUPAC Name | 2-azido-N-(4-ethoxyphenyl)acetamide |
Standard InChI | InChI=1S/C10H12N4O2/c1-2-16-9-5-3-8(4-6-9)13-10(15)7-12-14-11/h3-6H,2,7H2,1H3,(H,13,15) |
Standard InChI Key | UEKPODXEKCNYSI-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)CN=[N+]=[N-] |
Introduction
Chemical Identity and Structural Features
2-Azido-N-(4-ethoxyphenyl)acetamide belongs to the class of azidoacetamides, characterized by the presence of an azide (-N₃) group adjacent to an acetamide backbone. The ethoxy (-OCH₂CH₃) substituent at the para position of the phenyl ring distinguishes it from its methyl and methoxy analogues. The molecular formula is C₁₀H₁₂N₄O₂, with a molecular weight of 236.23 g/mol.
Comparative Structural Analysis
Key structural differences among related compounds are summarized in Table 1.
Table 1: Structural Comparison of Azidoacetamide Derivatives
The ethoxy group introduces steric and electronic variations compared to smaller substituents. The electron-donating nature of the ethoxy group may influence hydrogen-bonding patterns and crystallographic packing, as observed in the methyl variant’s zigzag chains formed via N–H⋯O interactions .
Synthesis and Purification
While no explicit synthesis protocol for 2-azido-N-(4-ethoxyphenyl)acetamide is documented, its preparation can be extrapolated from methods used for analogous compounds.
General Synthesis Strategy
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Nucleophilic Substitution: Reacting 2-chloro-N-(4-ethoxyphenyl)acetamide with sodium azide (NaN₃) in a polar solvent (e.g., ethanol/water) under reflux conditions .
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Reaction Mechanism: The chloride leaving group is replaced by the azide ion, forming the azidoacetamide product.
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Purification: Recrystallization from ethanol or column chromatography to isolate pure crystals.
Key Parameters:
Crystallographic and Conformational Behavior
The crystal structure of 2-azido-N-(4-methylphenyl)acetamide reveals three independent molecules in the asymmetric unit, with varying azido group orientations (N–N–C–C torsion angles: −173.9°, −102.7°, −173.6°) . The ethoxy variant is expected to exhibit similar conformational flexibility, though the bulkier ethoxy group may impose additional steric constraints.
Hydrogen Bonding and Packing
In the methyl derivative, N–H⋯O hydrogen bonds between acetamide groups create zigzag chains along the c-axis . For the ethoxy compound, the ethoxy oxygen could participate in weak C–H⋯O interactions, altering packing motifs.
Reactivity and 1,3-Dipolar Cycloaddition
Azidoacetamides are pivotal in click chemistry, particularly in 1,3-dipolar cycloadditions with alkynes to form 1,2,3-triazoles. A DFT study of 2-azido-N-(4-diazenylphenyl)acetamide provides insights into regioselectivity trends applicable to the ethoxy variant.
Regioselectivity Analysis
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Global Reactivity Indices: The azido group acts as a nucleophile (global nucleophilicity index N = 3.05 eV), while terminal alkynes behave as electrophiles (N = 2.84 eV) .
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Preferred Pathway: The 1,4-triazole product is favored due to interactions between the most nucleophilic azido nitrogen and electrophilic alkyne carbon .
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Solvent Effects: Calculations in DMSO show reduced activation barriers compared to the gas phase .
Table 2: Thermochemical Data for Cycloaddition Transition States
Product | ΔG (kcal/mol) |
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1,4-Triazole | 33.5 |
1,5-Triazole | 24.1 |
The ethoxy group’s electron-donating resonance effect may further stabilize transition states, potentially enhancing regioselectivity.
Research Directions and Applications
Critical Knowledge Gaps
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Experimental crystallographic data for the ethoxy derivative.
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Kinetic studies of its cycloaddition reactions.
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Toxicity and stability profiles.
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